4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Research has been conducted on the synthesis and evaluation of thiomorpholine derivatives for antimicrobial activity. Thiomorpholine and its derivatives have been synthesized through nucleophilic substitution reactions and evaluated for their potential as bioactive molecules with antimicrobial properties (Kardile & Kalyane, 2010).
Development of Novel Heterocyclic Systems
- Novel heterocyclic systems incorporating thiomorpholine moieties have been developed for potential use in medicinal chemistry. These systems include complex ring structures that offer diverse biological profiles and may serve as building blocks for drug discovery (Karimian & Karimi, 2020).
Antitubercular and Pharmacological Activity
- Compounds derived from cyclopropylpyrimidine have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antitubercular effects. This research emphasizes the significance of structural modifications in pyrimidine derivatives to enhance biological activity (Patel et al., 2008).
Corrosion Inhibition
- Thiomorpholine derivatives have been investigated for their role in corrosion inhibition, particularly in the context of protecting metals in aggressive environments. These studies demonstrate the potential of thiomorpholine-based compounds to act as effective corrosion inhibitors, highlighting their application in materials science (Amar et al., 2006).
Properties
IUPAC Name |
4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-7-10(15-3-5-16-6-4-15)14-11(13-9)8-1-2-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKLJGFFGMBQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCSCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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